N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 476323-42-9
VCID: VC7662644
InChI: InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18)
SMILES: C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Molecular Formula: C14H9N3O3S2
Molecular Weight: 331.36

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 476323-42-9

Cat. No.: VC7662644

Molecular Formula: C14H9N3O3S2

Molecular Weight: 331.36

* For research use only. Not for human or veterinary use.

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide - 476323-42-9

Specification

CAS No. 476323-42-9
Molecular Formula C14H9N3O3S2
Molecular Weight 331.36
IUPAC Name N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C14H9N3O3S2/c18-13(9-4-2-1-3-5-9)16-14-15-11(8-22-14)12-6-10(7-21-12)17(19)20/h1-8H,(H,15,16,18)
Standard InChI Key OVMHYRYWJHFDJB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]

Introduction

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound featuring a thiazole ring connected to a benzamide moiety via a nitrothiophenyl group. This compound is of interest in various scientific fields due to its unique structural features and potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-(4-nitrothiophen-2-yl)thiazol-2-amine with benzoyl chloride in the presence of a base. This compound can undergo various chemical reactions, including substitution and condensation reactions, due to the presence of the nitro group and the thiazole ring.

Biological Activities and Potential Applications

Compounds with similar structures to N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide have been studied for their antimicrobial, antifungal, and anticancer properties. The nitro group in this compound can enhance its bioactivity through redox processes, making it a candidate for further biological evaluation.

Related Compounds

Several compounds share structural similarities with N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, including:

  • 4-(Nitrophenyl)thiazole: Known for its strong electron-withdrawing effects.

  • 1,3-Thiazole derivatives: Exhibits a broad spectrum of biological activities.

  • 5-(Thiazol-2-yl)-1,3-benzothiazole: Features enhanced stability due to its benzothiazole core.

Data Table: Comparison of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide with Related Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamideC14H9N3O3S2331.4 g/molNitrothiophenyl group linked to benzamide
4-(Nitrophenyl)thiazoleC8H5N2O2S179.2 g/molStrong electron-withdrawing effects
1,3-Thiazole derivativesVariedVariedBroad spectrum of biological activities
5-(Thiazol-2-yl)-1,3-benzothiazoleC9H6N2S2206.3 g/molEnhanced stability due to benzothiazole core

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator